molecular formula C16H16O2 B14363656 1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene CAS No. 91539-29-6

1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene

Cat. No.: B14363656
CAS No.: 91539-29-6
M. Wt: 240.30 g/mol
InChI Key: GJFBVXFBGLKAES-UHFFFAOYSA-N
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Description

1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group attached to a benzene ring, which is further substituted with a vinyl group linked to another methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxybenzene and 3-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between methoxybenzene and 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol, to facilitate the reaction and ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and ensure efficient mixing and heat transfer.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including oxidative stress pathways and signal transduction mechanisms, leading to its observed biological activities.

Comparison with Similar Compounds

    1-Methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene: Similar structure but with different substitution patterns.

    1-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]benzene: Another isomer with a different position of the methoxy group.

    4-Methoxystilbene: A related compound with a simpler structure.

Uniqueness: 1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and related compounds.

Properties

CAS No.

91539-29-6

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15-8-5-6-13(12-15)10-11-14-7-3-4-9-16(14)18-2/h3-12H,1-2H3

InChI Key

GJFBVXFBGLKAES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2OC

Origin of Product

United States

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